molecular formula C34H30N4O4 B11058306 4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]

4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]

Cat. No.: B11058306
M. Wt: 558.6 g/mol
InChI Key: LENXRMLSNIISGP-UHFFFAOYSA-N
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Description

4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two chromene groups, each containing diethylamino and carbonitrile functionalities. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] typically involves multi-step organic reactions. One common method includes the condensation of 4,4’-benzene-1,4-dicarbaldehyde with 7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and carbonitrile groups can interact with various enzymes and receptors, modulating their activity. Additionally, the chromene moiety can participate in electron transfer processes, contributing to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] is unique due to its combination of diethylamino and carbonitrile groups attached to the chromene moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C34H30N4O4

Molecular Weight

558.6 g/mol

IUPAC Name

4-[4-[3-cyano-7-(diethylamino)-2-oxochromen-4-yl]phenyl]-7-(diethylamino)-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C34H30N4O4/c1-5-37(6-2)23-13-15-25-29(17-23)41-33(39)27(19-35)31(25)21-9-11-22(12-10-21)32-26-16-14-24(38(7-3)8-4)18-30(26)42-34(40)28(32)20-36/h9-18H,5-8H2,1-4H3

InChI Key

LENXRMLSNIISGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)C4=C(C(=O)OC5=C4C=CC(=C5)N(CC)CC)C#N

Origin of Product

United States

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